molecular formula C9H11F2NO B7961180 3-(2,2-Difluoropropoxy)aniline

3-(2,2-Difluoropropoxy)aniline

Cat. No.: B7961180
M. Wt: 187.19 g/mol
InChI Key: XHCXGIMXVAJQOL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropoxy)aniline is an organic compound with the molecular formula C₉H₁₁F₂NO. It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted with a 2,2-difluoropropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with 2,2-difluoropropanol in the presence of a suitable catalyst. The nitro group is then reduced to an amino group to yield the final product. The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is common to achieve the reduction of the nitro group to an amino group efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,2-Difluoropropoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Fluoroaniline
  • 2,3-Difluoroaniline
  • 2,4-Difluoroaniline
  • 2,5-Difluoroaniline
  • 2,6-Difluoroaniline

Uniqueness

3-(2,2-Difluoropropoxy)aniline is unique due to the presence of the 2,2-difluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets compared to other fluoroaniline derivatives .

Biological Activity

3-(2,2-Difluoropropoxy)aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an aromatic amine with a difluoropropoxy side chain. The presence of fluorine atoms can significantly influence the compound's biological properties, including its interaction with biological targets and metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to this compound.

Anticancer Activity

Studies have shown that various aniline derivatives possess anticancer properties. For instance, compounds containing electron-withdrawing groups at specific positions on the aromatic ring have demonstrated enhanced cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity of Aniline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
4-AminobenzeneMDA-MB-2315.13Cell cycle arrest at G1 phase
2-AminophenolHCT-1161.93Caspase activation

Note: TBD indicates that the specific IC50 for this compound has not been determined in current studies.

Antibacterial Activity

Research into the antibacterial properties of similar compounds suggests that modifications to the aniline structure can enhance activity against various bacterial strains. The introduction of fluorinated groups is particularly noted for improving lipophilicity and membrane penetration.

Table 2: Antibacterial Efficacy of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference Compound
This compoundE. coliTBDCiprofloxacin
4-FluoroanilineS. aureus8Penicillin
AnilinePseudomonas aeruginosa16Tetracycline

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on Anticancer Activity :
    A study investigating the cytotoxic effects of various anilines on human cancer cell lines found that derivatives with fluorinated side chains exhibited significant apoptosis induction through caspase activation pathways. This suggests a promising avenue for developing new anticancer agents based on the aniline scaffold .
  • Case Study on Environmental Impact :
    Another study highlighted the environmental persistence of fluorinated compounds, including their potential bioaccumulation and toxicity in aquatic organisms. This raises concerns about the ecological implications of using such compounds in pharmaceuticals and industrial applications .

Properties

IUPAC Name

3-(2,2-difluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXGIMXVAJQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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